An In-depth Technical Guide to the Synthesis of Diisopropyl Tartrate for Asymmetric Reactions
An In-depth Technical Guide to the Synthesis of Diisopropyl Tartrate for Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diisopropyl tartrate (DIPT), a crucial chiral auxiliary in asymmetric synthesis, most notably in the Sharpless-Katsuki asymmetric epoxidation. This document details the prevalent synthetic methodologies, focusing on the direct esterification of tartaric acid. It includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow to support researchers in the preparation of this essential reagent.
Introduction
Diisopropyl tartrate is a diester of tartaric acid, available as two enantiomers, (+)-diisopropyl L-tartrate and (-)-diisopropyl D-tartrate, as well as an achiral meso-compound.[1] Its significance in synthetic organic chemistry stems from its role as a chiral ligand in a variety of asymmetric transformations. The most prominent application is in the Sharpless epoxidation, where it complexes with titanium tetraisopropoxide to form a chiral catalyst for the enantioselective epoxidation of allylic alcohols.[1] The accessibility of both enantiomers of DIPT allows for the synthesis of either enantiomer of the desired product.
The most common and economically viable method for the synthesis of diisopropyl tartrate is the Fischer-Speier esterification of the corresponding tartaric acid enantiomer with isopropanol (B130326), catalyzed by a strong acid.[2][3] This guide will focus on a detailed protocol for this transformation.
Synthesis of Diisopropyl Tartrate via Fischer Esterification
The synthesis of diisopropyl tartrate is achieved through the acid-catalyzed esterification of tartaric acid with isopropanol. To drive the reaction equilibrium towards the formation of the ester, the water produced during the reaction is typically removed azeotropically using a Dean-Stark apparatus.[4]
Reaction Pathway
The overall reaction for the synthesis of (+)-Diisopropyl L-tartrate is depicted below. The synthesis of (-)-Diisopropyl D-tartrate follows the same procedure, starting with D-(-)-tartaric acid.
Experimental Protocol
This protocol is adapted from a general procedure for the esterification of tartaric acid using a Dean-Stark apparatus.[2]
Materials:
-
L-(+)-Tartaric acid
-
Isopropanol
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus[4]
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add L-(+)-tartaric acid, a large excess of isopropanol, and toluene as the azeotroping solvent.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water-toluene azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue the reflux until no more water is collected in the trap.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isopropanol.
-
The crude diisopropyl tartrate can be further purified by vacuum distillation to obtain the final product as a colorless oil.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of a tartrate ester via Fischer esterification.[2] While this example uses benzyl (B1604629) alcohol, it provides a representative framework for the synthesis with isopropanol.
| Parameter | Value | Reference |
| Reactants | ||
| D-Tartaric Acid | 37.75 g (0.25 mol) | [2] |
| Benzyl Alcohol | 53.0 g (0.49 mol, 1.95 equiv.) | [2] |
| Catalyst | ||
| p-Toluenesulfonic acid monohydrate | 2.37 g (0.0125 mol, 5 mol%) | [2] |
| Solvent | ||
| Benzene | 110 mL | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Time | 20 hours (until water evolution ceases) | [2] |
| Yield | ||
| Crude Product | 46.02 g | [2] |
| Yield | 57% | [2] |
Note: The yield for the synthesis of diisopropyl tartrate is expected to be comparable. The enantiomeric excess (ee) of the final product is generally very high (>99%) as the esterification reaction does not affect the stereocenters of the tartaric acid backbone.
Experimental Workflow
The general workflow for the synthesis and purification of diisopropyl tartrate is illustrated below.
Conclusion
The synthesis of diisopropyl tartrate via Fischer esterification of tartaric acid with isopropanol is a robust and well-established method for producing this vital chiral auxiliary. By employing a Dean-Stark apparatus to remove water, the reaction can be driven to completion, affording the product in good yield and high enantiomeric purity. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation of diisopropyl tartrate for its application in asymmetric reactions.
